molecular formula C13H13F2N3O3S B2978551 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105200-24-5

2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2978551
CAS No.: 1105200-24-5
M. Wt: 329.32
InChI Key: GSSRMLOTSXIGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and diverse potential applications in various fields such as chemistry, biology, medicine, and industry. As a fluorinated sulfonamide, it possesses distinct physical and chemical properties that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis often begins with readily available starting materials such as 2,4-difluorobenzenesulfonyl chloride and 6-hydroxypyridazine.

  • Reaction Steps

    • Formation of Intermediate: The 2,4-difluorobenzenesulfonyl chloride reacts with 3-aminopropanol under basic conditions to form an intermediate sulfonamide.

    • Cyclization: The intermediate undergoes cyclization with 6-hydroxypyridazine in the presence of a dehydrating agent to yield 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.

  • Conditions: : Typically involves using organic solvents such as dichloromethane or ethanol, with the reactions being carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

  • Scaling Up: : In an industrial setting, the same synthetic steps are used but scaled up.

  • Optimized Conditions: : Reaction conditions are optimized for yield and purity, involving controlled temperatures and pressures.

  • Purification: : Industrial synthesis often includes additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form corresponding sulfonic acid derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyridazine ring, potentially forming alcohol derivatives.

  • Substitution: : The fluorine atoms can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Bases such as sodium hydride or potassium tert-butoxide under anhydrous conditions.

Major Products Formed

  • Oxidation Products: : Sulfonic acids and related derivatives.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Variously functionalized aromatic compounds.

Scientific Research Applications

Chemistry

  • Reactivity Studies: : Understanding the behavior of fluorinated sulfonamides in different chemical environments.

  • Synthesis Intermediates: : Used as intermediates for synthesizing other complex molecules.

Biology

  • Enzyme Inhibition: : Acts as a potential inhibitor for specific enzymes due to its structural similarity to natural substrates.

  • Biochemical Pathway Probes: : Utilized in studying specific biochemical pathways in vitro.

Medicine

  • Drug Development: : Explored as a scaffold for designing new pharmaceutical agents targeting specific diseases.

  • Diagnostics: : Potentially useful in diagnostic assays due to its unique chemical properties.

Industry

  • Material Science: : Applications in developing new materials with specific properties, such as polymers.

  • Agricultural Chemicals: : Explored for use in developing new pesticides or herbicides.

Mechanism of Action

  • Interaction with Targets: : The compound interacts with molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals forces, and electrostatic interactions.

  • Pathway Involvement: : It may inhibit specific biochemical pathways by mimicking substrate molecules or binding to active sites on enzymes, thereby altering the normal function of these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluorobenzenesulfonamide

  • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

  • 2,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Highlighting Uniqueness

  • Fluorine Atoms: : The presence of fluorine atoms in 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide imparts unique reactivity and metabolic stability compared to its chlorinated analogues.

  • Sulfonamide Group: : The sulfonamide group enhances its potential as an enzyme inhibitor due to its ability to form strong hydrogen bonds with biological targets.

Properties

IUPAC Name

2,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3S/c14-10-4-5-12(11(15)9-10)22(20,21)17-7-2-8-18-13(19)3-1-6-16-18/h1,3-6,9,17H,2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSRMLOTSXIGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.